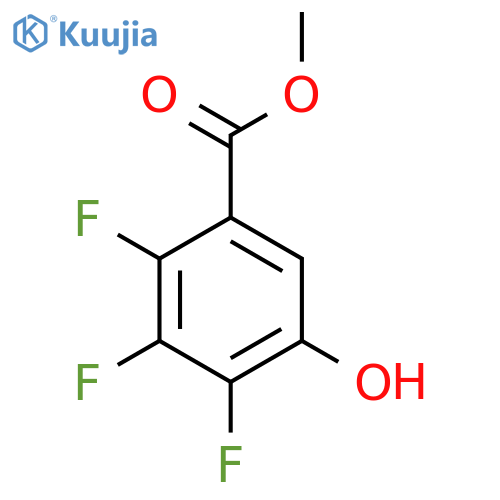Cas no 38232-76-7 (Methyl 2,3,4-trifluoro-5-hydroxybenzoate)

38232-76-7 structure
商品名:Methyl 2,3,4-trifluoro-5-hydroxybenzoate
CAS番号:38232-76-7
MF:C8H5F3O3
メガワット:206.118713140488
CID:4951109
Methyl 2,3,4-trifluoro-5-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,3,4-trifluoro-5-hydroxybenzoate
- Methyl 5-hydroxy-2,3,4-trifluorobenzoate
-
- インチ: 1S/C8H5F3O3/c1-14-8(13)3-2-4(12)6(10)7(11)5(3)9/h2,12H,1H3
- InChIKey: OFUWDRSHMZAGLE-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(=C(C=C1C(=O)OC)O)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 1.7
Methyl 2,3,4-trifluoro-5-hydroxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015013542-250mg |
Methyl 5-hydroxy-2,3,4-trifluorobenzoate |
38232-76-7 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A015013542-500mg |
Methyl 5-hydroxy-2,3,4-trifluorobenzoate |
38232-76-7 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A015013542-1g |
Methyl 5-hydroxy-2,3,4-trifluorobenzoate |
38232-76-7 | 97% | 1g |
$1519.80 | 2023-09-02 |
Methyl 2,3,4-trifluoro-5-hydroxybenzoate 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
38232-76-7 (Methyl 2,3,4-trifluoro-5-hydroxybenzoate) 関連製品
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
